5-Iodo-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

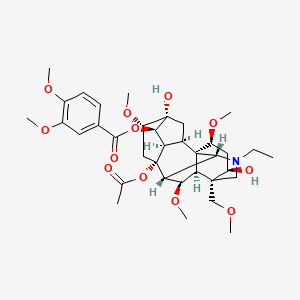

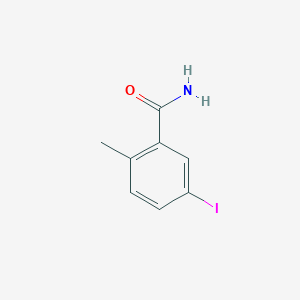

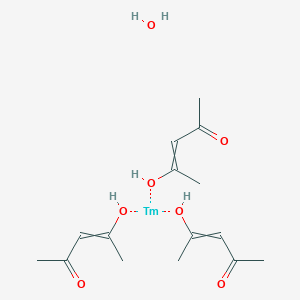

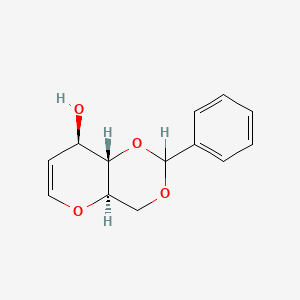

5-Iodo-2-methylbenzamide is a chemical compound with the molecular formula C8H8INO . It has a molecular weight of 261.06 .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2-methylbenzamide consists of an iodine atom attached to the benzene ring at the 5th position and a methyl group at the 2nd position . The benzamide group is attached to the benzene ring .Aplicaciones Científicas De Investigación

5-Iodo-2-methylbenzamide derivatives have been investigated for their affinity and selectivity in neuropharmacological studies. For example, a study on the iodobenzamide neuroleptic analogue (S)-N-(1-ethylpyrrolidin-2-ylmethyl)-2-hydroxy-5-iodo-6-methoxybenzamide (5-IBZM) showed that it had 100-fold lower affinity than its isomer IBZM, a compound used for imaging D2 receptors in vivo (Baldwin et al., 2003).

5-Iodo-2-methylbenzamide analogues have been utilized in the synthesis of radioligands for studying the distribution of dopamine D-2 receptors in the brain. The preparation of such compounds involves radioiodination processes, which are crucial for imaging studies in neuroscience (Paulis & Smith, 1991).

The compound has been used in clinical development of antipsychotic drugs. For instance, the 5-HT2A occupancy of SB-773812 was assessed using a compound structurally related to 5-Iodo-2-methylbenzamide, demonstrating brain penetration and binding to target receptors, which is critical in dose selection for phase II trials (Catafau et al., 2011).

Research has also been conducted on the use of 5-Iodo-2-methylbenzamide derivatives in radiolabeling ligands for serotonin-5HT2-receptors. Such ligands are significant in γ-emission tomography, providing insights into the functioning of the serotonin system in various neurological conditions (Mertens et al., 1994).

Propiedades

IUPAC Name |

5-iodo-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBNHOCCYCOLRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-methylbenzamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)